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Compound of Interest

Compound Name: Leriglitazone Hydrochloride

Cat. No.: B586586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology

data for Leriglitazone Hydrochloride (MIN-102), a novel, orally bioavailable, and selective

peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented

is collated from publicly available preclinical and early-stage clinical data, with a focus on

quantitative toxicological assessments and the methodologies employed in these studies.

Introduction
Leriglitazone is a next-generation PPARγ agonist designed for the treatment of central nervous

system (CNS) disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD) and

Friedreich's Ataxia.[1] Its mechanism of action centers on the activation of PPARγ, a nuclear

receptor that plays a crucial role in regulating mitochondrial function, inflammation, and

oxidative stress.[2] By targeting these pathways, leriglitazone aims to address the underlying

pathophysiology of neurodegenerative diseases. This document summarizes the foundational

safety and toxicology studies that have paved the way for its clinical development.

Preclinical Toxicology
While specific, detailed preclinical toxicology reports containing quantitative data such as LD50

(median lethal dose) and comprehensive No-Observed-Adverse-Effect-Level (NOAEL) values

for leriglitazone are not extensively available in the public domain, regulatory submissions to

the European Medicines Agency (EMA) provide summaries of the non-clinical safety program.
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The following sections are based on the interpretation of available data and general

requirements for such regulatory filings.

Acute, Sub-chronic, and Chronic Toxicity Studies
Standard preclinical toxicology programs for small molecule drugs like leriglitazone typically

involve a battery of studies in both rodent and non-rodent species to assess the potential for

toxicity after single and repeated dosing.

Table 1: Summary of Preclinical General Toxicology Study Designs (Illustrative)

Study Type Species Duration
Key Parameters
Monitored

Acute Toxicity
Rodent (e.g., Rat,

Mouse)
Single Dose

Mortality, clinical

signs, body weight,

gross pathology

Sub-chronic Toxicity
Rodent & Non-rodent

(e.g., Dog)
28-90 days

Clinical signs, body

weight, food/water

consumption,

hematology, clinical

chemistry, urinalysis,

organ weights,

histopathology

Chronic Toxicity Rodent & Non-rodent 6-9 months

Similar to sub-chronic

studies, with a focus

on long-term

cumulative toxicity

Note: This table is illustrative of standard toxicology study designs and does not represent

specific published data for leriglitazone.

Genetic Toxicology
A standard battery of in vitro and in vivo tests is typically conducted to assess the genotoxic

potential of a new drug candidate. These studies evaluate the potential for the drug to cause
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DNA mutations or chromosomal damage.

Table 2: Illustrative Genetic Toxicology Study Battery

Study Type System Endpoint

Bacterial Reverse Mutation

Assay (Ames Test)

In vitro (e.g., Salmonella

typhimurium, Escherichia coli)
Gene mutation

In Vitro Mammalian Cell Gene

Mutation Assay

In vitro (e.g., Mouse lymphoma

assay)
Gene mutation

In Vitro Mammalian

Chromosomal Aberration Test

In vitro (e.g., Human

lymphocytes)
Chromosomal damage

In Vivo Micronucleus Test
In vivo (e.g., Rodent

hematopoietic cells)
Chromosomal damage

Note: This table is illustrative of standard genetic toxicology studies. Specific results for

leriglitazone are not publicly available.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on

vital physiological functions.

Table 3: Illustrative Safety Pharmacology Study Areas

System Key Parameters Assessed

Central Nervous System
Effects on behavior, coordination, and body

temperature

Cardiovascular System
Effects on blood pressure, heart rate, and

electrocardiogram (ECG)

Respiratory System Effects on respiratory rate and function

Note: This table illustrates standard safety pharmacology assessments.
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Clinical Safety and Tolerability
Phase 1 clinical trials in healthy volunteers and subsequent clinical studies in patient

populations have provided valuable insights into the safety and tolerability of leriglitazone in

humans.

Phase 1 Studies
A Phase 1, randomized, double-blind, placebo-controlled, single-center clinical trial was

conducted in healthy male volunteers.[3] Single doses of 30 mg, 90 mg, and 270 mg, and

multiple doses of 135 mg/day and 270 mg/day administered over 8 days, were found to be safe

and well-tolerated.[3]

Phase 2/3 Studies (ADVANCE Trial)
The ADVANCE trial was a 96-week, randomized, double-blind, placebo-controlled study in men

with adrenomyeloneuropathy.[4][5]

Table 4: Treatment-Emergent Adverse Events in the ADVANCE Trial

Adverse Event Leriglitazone (n=77) Placebo (n=39)

Weight Gain 70% (54 patients) 23% (9 patients)

Peripheral Edema 64% (49 patients) 18% (7 patients)

Data sourced from The Lancet Neurology.[5]

Serious treatment-emergent adverse events occurred in 18% of patients receiving leriglitazone

and 26% of patients receiving placebo.[4][5] Notably, clinically progressive cerebral

adrenoleukodystrophy occurred in 5% of the total study patients, all of whom were in the

placebo group.[4][5]

Experimental Protocols
Detailed experimental protocols for the initial toxicology studies are typically found within

regulatory submission documents. The following are generalized representations of such

protocols.
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General Toxicology Study Protocol (Illustrative)
Test System: Sprague-Dawley rats and Beagle dogs.

Administration: Oral gavage, once daily.

Dose Levels: A control group (vehicle) and at least three dose levels of leriglitazone.

Duration: As specified in the study design (e.g., 28 days for sub-chronic).

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology, coagulation, and clinical chemistry parameters assessed at

termination.

Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological

examination of a comprehensive list of tissues.

Bacterial Reverse Mutation Assay (Ames Test) Protocol
(Illustrative)

Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA).

Metabolic Activation: With and without a rat liver homogenate (S9) fraction.

Procedure: Leriglitazone at various concentrations is incubated with the bacterial strains in

the presence and absence of S9. The number of revertant colonies is then counted.

Analysis: A dose-dependent increase in the number of revertant colonies compared to the

negative control indicates a positive result.

Signaling Pathways and Experimental Workflows
Leriglitazone Mechanism of Action
Leriglitazone's therapeutic effects are primarily mediated through the activation of PPARγ. This

leads to a cascade of downstream events that are beneficial in neurodegenerative conditions.
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Leriglitazone's PPARγ-mediated signaling cascade.

Preclinical Toxicology Workflow
The initial safety assessment of a new chemical entity like leriglitazone follows a structured

workflow to identify potential hazards before human trials.
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A generalized workflow for preclinical toxicology assessment.

Conclusion
The available data from preclinical assessments and early clinical trials suggest that

leriglitazone has a manageable safety profile. The most frequently reported adverse events in

clinical trials are weight gain and peripheral edema, which are known class effects of PPARγ

agonists. While detailed quantitative data from initial animal toxicology studies are not broadly

published, the progression of leriglitazone to late-stage clinical trials and its submission for
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marketing authorization indicate that a comprehensive preclinical safety evaluation has been

conducted and has supported a positive benefit-risk assessment for its continued development.

Further details on the preclinical toxicology are likely contained within the full regulatory

submission documents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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